(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
The compound with the identifier “(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Stepwise Addition Reactions: This involves the sequential addition of reactants to form the desired compound.
Catalytic Reactions: Utilizing catalysts to accelerate the reaction rate and improve efficiency.
Purification Steps: Techniques such as recrystallization, distillation, or chromatography are employed to purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and concentration) are optimized for maximum yield. Continuous monitoring and automation are often used to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Properties
IUPAC Name |
(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)12(19)9(7-17)13(20)18-8-4-5-10(15)11(16)6-8/h4-6,18,20H,1-3H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGKSRFWGLPWOL-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC(=C(C=C1)Cl)Cl)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C(\NC1=CC(=C(C=C1)Cl)Cl)/O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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